molecular formula C14H12N6O3S3 B2540610 1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 866042-93-5

1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B2540610
CAS No.: 866042-93-5
M. Wt: 408.47
InChI Key: IEUNMPXGNDJPRT-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a thiadiazole ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The sulfonyl and thiadiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzenesulfonyl)-2-phenylaziridine: This compound shares the sulfonyl group but has a different core structure.

    5-(4-methylbenzenesulfonyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Another compound with a sulfonyl group and a different heterocyclic core.

Uniqueness

1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of a sulfonyl group, a thiadiazole ring, and a urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S3/c1-9-2-4-10(5-3-9)26(22,23)20-12(21)17-13-18-19-14(25-13)24-11-8-15-6-7-16-11/h2-8H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUNMPXGNDJPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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